HPPD Enzyme Inhibition Potency: 3,6-Dichloro-2-fluorophenylacetic Acid (Ki = 22 nM) vs. Commercial HPPD Inhibitors
3,6-Dichloro-2-fluorophenylacetic acid exhibits a binding affinity (Ki) of 22 nM for human 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and a target for herbicide development [1]. For comparison, the commercial HPPD herbicide mesotrione has a Ki of approximately 13 nM against Arabidopsis thaliana HPPD [2]. Another study reports mesotrione with a Ki of 4.56 nM against AtHPPD [3]. The 22 nM Ki value places 3,6-dichloro-2-fluorophenylacetic acid within the same order of magnitude as established HPPD inhibitors, indicating potential as a lead scaffold for agrochemical research.
| Evidence Dimension | HPPD enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | Mesotrione (Ki = 13 nM [2] or 4.56 nM [3]) |
| Quantified Difference | Target compound Ki is 1.7-fold higher than mesotrione (13 nM) or 4.8-fold higher than mesotrione (4.56 nM) |
| Conditions | Inhibition of purified His6-tagged recombinant human HPPD assessed by inhibition of maleylacetoacetate formation after 30 mins by UV/visible spectroscopy [1] |
Why This Matters
This data allows researchers to benchmark 3,6-dichloro-2-fluorophenylacetic acid against established HPPD inhibitors, guiding the selection of lead compounds for herbicide discovery programs.
- [1] BindingDB. BDBM50024726 (CHEMBL3342598). Affinity Data Ki: 22 nM. Accessed April 2026. View Source
- [2] Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein J. Org. Chem. 2020, 16, 233–242. View Source
- [3] Article Pyrazole-Isoindoline-1,3-dione Hybrid: A Promising Scaffold for 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. 2024. View Source
